Lichenan
Overview
Description
Lichenan, also known as lichenin or moss starch, is a complex glucan found in certain species of lichens . It can be extracted from Cetraria islandica, commonly known as Iceland moss . Lichenan has been studied since about 1957 .
Synthesis Analysis
Lichenan is a linear, 1,3:1,4-β-D glucan with a structure similar to that of barley and oat β-glucans . Among the carbon sources examined, rice straw triggered a greater increase in the expression of cel12A than 1% lactose or 0.1% glucose, indicating specific induction by rice straw .
Molecular Structure Analysis
Chemically, lichenan is a mixed-linkage glucan, consisting of repeating glucose units linked by β-1,3 and β-1,4 glycosidic bonds .
Chemical Reactions Analysis
Due to the complex composition of lichenan, lichenase alone cannot always hydrolyze it efficiently. Carbohydrate-binding modules (CBMs) and lytic polysaccharide monooxygenases (LPMOs) have been confirmed to increase the hydrolysis efficiency of lichenases .
Physical And Chemical Properties Analysis
Lichenan is a complex glucan with a variable molar mass . Its physical and chemical properties are influenced by its chemical structure, which consists of repeating glucose units linked by β-1,3 and β-1,4 glycosidic bonds .
Scientific Research Applications
Antiviral Applications :
- Lichenan exhibits significant antiviral activity against mechanically-transmitted viruses across different taxonomic groups. It inhibits symptom development and virus accumulation in plants like Nicotiana tabacum and N. benthamiana. Specifically, it reduces the number of necrotic lesions caused by viruses, suggesting that early events of virus replication are affected. This antiviral effect is restricted to the leaf area of application and is most effective when applied directly to the inoculum (Stübler & Buchenauer, 1996).
Biopharmaceutical Potential :
- Lichen-derived bioactive compounds, including lichenan, have shown potential as antimicrobial, antioxidant, and cytotoxic agents. They can be important in developing new formulations or technologies for human health benefits. Lichenan, along with other polysaccharides from lichens like isolichenan and galactomannan, are of interest for pharmaceutical applications (Zambare & Christopher, 2012).
Antioxidant and Antimicrobial Activities :
- Lichenan and other lichen-derived substances have demonstrated antioxidant, antimicrobial, and anticancer activities. These compounds have shown strong antioxidant effects, including free radical scavenging, reducing power, and superoxide anion radical scavenging. They also exhibit strong antimicrobial activity against a range of bacterial and fungal strains, as well as potent anticancer activity (Kosanić et al., 2012).
Environmental and Bioindicator Applications :
- Lichens, including those containing lichenan, are used as bioindicators of air quality. Their diversity and responses to environmental changes provide valuable information about the quality of ecosystems and the level of pollution. Studies have highlighted the potential of using lichen diversity in environmental forensics to evaluate the effects of pollutants and support epidemiological studies (Loppi, 2019).
Safety And Hazards
When handling lichenan, it is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
Despite the fact that lichens are one of the more promising reservoirs of low-molecular weight secondary compounds demonstrating some level of biological activity, their pharmaceutical potential has not been fully explored due to their slow growing nature and difficulties in their artificial cultivation . Many researchers are still working hard to discover and identify the novel lead compounds from lichens .
properties
IUPAC Name |
(2S,3R,4R)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-1-4-6(10)5(9)3(8)2-11-4/h2,4-10H,1H2/t4-,5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKKSSKKIOZUNR-ZLUOBGJFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(C(C(O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C([C@@H]([C@H]([C@@H](O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40930736 | |
Record name | 1,5-Anhydrohex-1-enitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40930736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R,4R)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4,5-triol | |
CAS RN |
1402-10-4 | |
Record name | 1,5-Anhydrohex-1-enitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40930736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lichenan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.323 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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